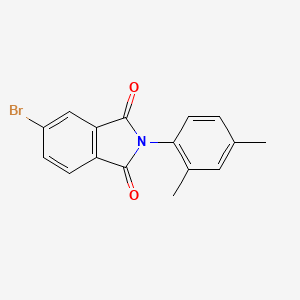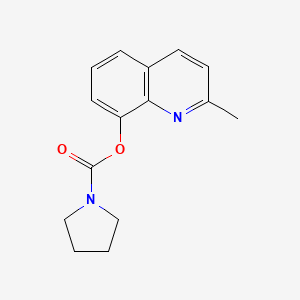
4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate, also known as DPP-4 inhibitor, is a class of drugs used to treat type 2 diabetes. DPP-4 inhibitors work by blocking the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down the hormone incretin. Incretin helps regulate blood sugar levels by stimulating the release of insulin and reducing the production of glucose in the liver.
作用机制
4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors work by blocking the enzyme 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate, which breaks down the hormone incretin. Incretin helps regulate blood sugar levels by stimulating the release of insulin and reducing the production of glucose in the liver. By blocking 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate, 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors increase the levels of incretin in the body, which in turn helps regulate blood sugar levels.
Biochemical and Physiological Effects:
4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors have been shown to have several biochemical and physiological effects. These drugs increase the levels of incretin in the body, which helps regulate blood sugar levels. In addition, 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors have been shown to reduce inflammation, improve endothelial function, and reduce oxidative stress.
实验室实验的优点和局限性
4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors have several advantages for lab experiments. These drugs are easy to administer and have a favorable safety profile. In addition, 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors have been extensively studied and their mechanism of action is well-understood. However, 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors also have some limitations for lab experiments. These drugs may have off-target effects that could interfere with experimental results. In addition, 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors may not be suitable for all types of experiments.
未来方向
There are several future directions for research on 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors. One area of interest is the potential use of these drugs in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, researchers are exploring the use of 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors in combination with other drugs for the treatment of type 2 diabetes. Finally, there is ongoing research into the development of new 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors with improved efficacy and safety profiles.
合成方法
The synthesis of 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate involves the reaction between 4-(2,5-dioxo-1-pyrrolidinyl)phenyl hydrazine and phenylacetyl chloride in the presence of a suitable solvent and a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
科学研究应用
4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors have been extensively studied for their effectiveness in treating type 2 diabetes. Several clinical trials have shown that these drugs can improve glycemic control and reduce the risk of cardiovascular disease in patients with type 2 diabetes. In addition, 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors have been shown to have a favorable safety profile and are generally well-tolerated by patients.
属性
IUPAC Name |
[4-(2,5-dioxopyrrolidin-1-yl)phenyl] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-16-10-11-17(21)19(16)14-6-8-15(9-7-14)23-18(22)12-13-4-2-1-3-5-13/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPLWCAKTLFCMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)OC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate](/img/structure/B5870492.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5870497.png)
![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5870504.png)
![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5870522.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5870530.png)
![1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B5870535.png)

![3-methyl-N'-[(2-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5870541.png)

![1-[4-(4-morpholinyl)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5870555.png)